Cas no 886500-33-0 (2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde)

2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile aromatic aldehyde featuring a pyrrolidine substituent at the 4-position and a chloro-methyl substitution pattern on the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (pyrrolidinyl) and electron-withdrawing (chloro, formyl) groups enhances its reactivity in condensation, cyclization, and nucleophilic addition reactions. Its well-defined structure allows for selective functionalization, making it useful in the development of heterocyclic compounds. The compound exhibits good stability under standard storage conditions, ensuring consistent performance in synthetic applications.
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde structure
886500-33-0 structure
商品名:2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
CAS番号:886500-33-0
MF:C12H14ClNO
メガワット:223.698662281036
CID:5019699

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzaldehyde
    • 2-chloro-5-methyl-4-pyrrolidin-1-ylbenzaldehyde
    • 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
    • BB 0262739
    • 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
    • インチ: 1S/C12H14ClNO/c1-9-6-10(8-15)11(13)7-12(9)14-4-2-3-5-14/h6-8H,2-5H2,1H3
    • InChIKey: DSWANUHTMMYZQE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C=O)=CC(C)=C(C=1)N1CCCC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 20.3

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-250MG
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
250MG
¥ 1,491.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-1G
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
1g
¥ 3,729.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-500mg
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
500mg
¥2714.0 2024-04-16
Ambeed
A442659-1g
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 97%
1g
$589.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-100mg
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
100mg
¥1022.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-250mg
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
250mg
¥1627.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-5G
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
5g
¥ 11,187.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-100MG
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
100MG
¥ 937.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559550-1g
2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 98%
1g
¥5895.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4679-500MG
2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde
886500-33-0 95%
500MG
¥ 2,488.00 2023-04-13

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 関連文献

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehydeに関する追加情報

Introduction to 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 886500-33-0) and Its Emerging Applications in Chemical Biology

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde, identified by the chemical identifier CAS No. 886500-33-0, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This aromatic aldehyde derivative combines a chloro substituent, a methyl group, and a pyrrolidine moiety, which collectively contribute to its reactivity and functionality. The compound’s molecular structure positions it as a valuable intermediate in the synthesis of pharmacologically relevant molecules, making it of considerable interest to researchers exploring novel therapeutic agents.

The chloro group on the benzene ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions that are pivotal in medicinal chemistry. This property allows for further functionalization, enabling the construction of more complex scaffolds. The methyl group at the 5-position introduces steric and electronic effects that can modulate the compound’s interactions with biological targets. Additionally, the presence of the pyrrolidin-1-yl group introduces a nitrogen-containing heterocycle, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and stabilize charged species.

In recent years, there has been growing interest in exploiting such structural motifs for drug discovery. The pyrrolidine scaffold is particularly noteworthy, as it is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage with biological macromolecules. For instance, studies have demonstrated that pyrrolidine-containing compounds exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration.

The synthesis of 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde involves multi-step organic transformations that highlight its synthetic utility. The benzaldehyde core can be derived from readily available precursors through oxidation or formylation reactions. The introduction of the chloro substituent typically employs chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. Subsequent functionalization at the 5-position with a methyl group can be achieved through alkylation or carbonylative coupling strategies. Finally, the attachment of the pyrrolidin-1-yl group often relies on nucleophilic substitution reactions or transition-metal-catalyzed cross-coupling reactions.

One of the most compelling aspects of 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde is its potential as a building block for developing small-molecule inhibitors. Recent research has shown that benzaldehyde derivatives bearing similar structural motifs can interact with target proteins through hydrophobic interactions and hydrogen bonding networks. For example, modifications of this scaffold have been explored in efforts to develop kinase inhibitors, where the pyrrolidine ring serves as a hinge-binding motif and the aldehyde group participates in covalent bond formation or metal coordination.

Moreover, the compound’s reactivity allows for further derivatization into more complex entities such as Schiff bases or heterocyclic compounds. These derivatives can exhibit enhanced biological activity by optimizing key pharmacophoric elements. For instance, Schiff base formation between 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde and various amines yields imines that can be further functionalized into tetrazoles or thiazoles—heterocycles known for their antimicrobial and anti-inflammatory properties.

The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde in accelerating drug discovery pipelines. Its structural features make it amenable to rapid screening campaigns aimed at identifying lead compounds with desired biological profiles. Computational modeling studies have also been employed to predict how modifications to this scaffold might influence binding affinity and selectivity, providing a rational framework for designing next-generation inhibitors.

In conclusion, 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 886500-33-0) represents a promising candidate for further exploration in chemical biology and drug development. Its unique combination of structural elements—namely the chloro, methyl, and pyrrolidin-1-yi groups—endows it with significant synthetic potential and biological relevance. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in the quest for novel therapeutic interventions across multiple disease areas.

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